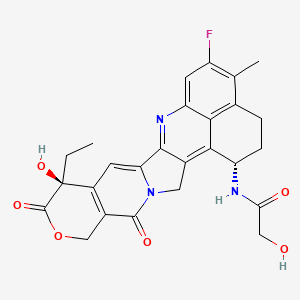

Amino-PEG4-GGFG-Dxd

Beschreibung

Eigenschaften

IUPAC Name |

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O6/c1-3-26(35)15-6-19-23-13(8-30(19)24(33)14(15)10-36-25(26)34)22-17(28-20(32)9-31)5-4-12-11(2)16(27)7-18(29-23)21(12)22/h6-7,17,31,35H,3-5,8-10H2,1-2H3,(H,28,32)/t17-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXLYXLUCNZSAA-QLXKLKPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599440-33-1 | |

| Record name | N-((1S,9S)-9-Ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo(de)pyrano(3',4':6,7)indolizino(1,2-b)quinolin-1-yl)-2-hydroxyacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETAMIDE, N-((1S,9S)-9-ETHYL-5-FLUORO-2,3,9,10,13,15-HEXAHYDRO-9-HYDROXY-4-METHYL-10,13-DIOXO-1H,12H-BENZO(DE)PYRANO(3',4':6,7)INDOLIZINO(1,2-B)QUINOLIN-1-YL)-2-HYDROXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQM5SD32BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-GGFG-Dxd: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Amino-PEG4-GGFG-Dxd, a critical drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

This compound is a sophisticated chemical entity that plays a pivotal role in the targeted delivery of cytotoxic agents to cancer cells. It is composed of three key moieties: a terminal amino group for conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer, a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly or GGFG), and a potent topoisomerase I inhibitor payload, Dxd (a derivative of exatecan). This modular design allows for its attachment to a monoclonal antibody, creating an ADC that can selectively target and eliminate tumor cells while minimizing systemic toxicity.

Chemical Structure and Properties

The unique structure of this compound is integral to its function within an ADC. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the conjugate, while the GGFG linker is designed for selective cleavage within the lysosomal compartment of cancer cells.

Chemical Structure:

-

Amino Group (-NH2): Provides a reactive site for conjugation to a monoclonal antibody, typically through an appropriate linker system.

-

PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that improves solubility and reduces aggregation.

-

GGFG Linker: A tetrapeptide sequence (Glycine-Glycine-Phenylalanine-Glycine) that is a substrate for lysosomal proteases, such as Cathepsin B and L.[1]

-

Dxd Payload: A highly potent derivative of the camptothecin analog, exatecan. It functions as a topoisomerase I inhibitor, leading to DNA damage and apoptosis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C53H66FN9O15 | [2] |

| Molecular Weight | 1088.14 g/mol | [2] |

| CAS Number | 2879227-88-8 | [2] |

| Appearance | Solid | [3] |

| Solubility | DMSO: 100 mg/mL (91.90 mM) | [2] |

| Storage | Store at 4°C under nitrogen, away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2][4] |

Mechanism of Action

The therapeutic effect of an ADC utilizing this compound is realized through a multi-step process that ensures targeted drug delivery and activation.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the stable GGFG linker preventing premature release of the Dxd payload. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that express the target antigen.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.

-

Linker Cleavage: Within the lysosome, proteases such as Cathepsin B and L recognize and cleave the GGFG tetrapeptide linker.[1]

-

Payload Release and Action: The cleavage of the linker releases the highly potent Dxd payload into the cytoplasm. Dxd then translocates to the nucleus, where it inhibits topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

The following diagram illustrates the general mechanism of action of an ADC containing the this compound linker-payload system.

Caption: General mechanism of action of an ADC with this compound.

The signaling pathway initiated by the Dxd payload is centered on the disruption of DNA replication and repair.

Caption: Dxd-induced signaling pathway leading to apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and study of this compound. The following sections provide representative methodologies for its synthesis and the evaluation of linker cleavage.

4.1. Representative Synthesis of this compound

The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by conjugation to the Dxd payload.

-

Objective: To synthesize this compound.

-

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-NH-PEG4-COOH

-

Dxd (payload)

-

Coupling reagents: HBTU, HOBt

-

Base: DIPEA

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)

-

Solvents: DMF, DCM, Ether

-

Purification system: RP-HPLC

-

Analytical instrument: LC-MS

-

-

Procedure:

-

Peptide Synthesis (SPPS):

-

Swell Fmoc-Gly-Wang resin in DMF.

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Couple the first amino acid (Fmoc-Phe-OH) using HBTU/HOBt and DIPEA in DMF.

-

Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-NH-PEG4-COOH) in the correct sequence.

-

After the final coupling, perform a final Fmoc deprotection to expose the terminal amino group of the PEG spacer.

-

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DMF and DCM.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold ether, centrifuge, and dry under vacuum.

-

-

Payload Conjugation:

-

Dissolve the crude Amino-PEG4-GGFG peptide and Dxd in a suitable solvent like DMF.

-

Add a coupling agent (e.g., EDC/NHS or HATU) and a base (e.g., DIPEA) to facilitate the amide bond formation between the C-terminus of the peptide and an appropriate functional group on Dxd.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Purification and Characterization:

-

Purify the crude this compound by RP-HPLC.

-

Collect and lyophilize the pure fractions.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

-

The following diagram outlines the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

4.2. In Vitro Linker Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to cleavage by lysosomal proteases.

-

Objective: To determine the rate and extent of cleavage of the GGFG linker in this compound by Cathepsin B.

-

Materials:

-

This compound

-

Human Cathepsin B (recombinant)

-

Assay buffer: 100 mM sodium acetate, pH 5.5, with 5 mM DTT

-

Stop solution: Acetonitrile with 0.1% TFA

-

LC-MS system

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution to a final concentration of 10 µM in the assay buffer.

-

Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

-

Initiate the reaction by adding the activated Cathepsin B to the substrate solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the stop solution.

-

Analyze the samples by LC-MS to quantify the remaining intact this compound and the formation of the cleaved Dxd payload.

-

Plot the percentage of intact conjugate versus time to determine the cleavage kinetics.

-

Conclusion

This compound is a highly sophisticated and effective drug-linker system for the development of next-generation ADCs. Its well-defined chemical structure, favorable physicochemical properties, and specific mechanism of action make it a valuable tool in the targeted therapy of cancer. The information and protocols provided in this guide are intended to support the research and development efforts of scientists working to advance the field of antibody-drug conjugates.

References

The GGFG Peptide Sequence in ADC Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), offering a balance of stability in circulation and efficient intracellular payload release. This technical guide provides a comprehensive overview of the role of the GGFG linker, its mechanism of action, comparative performance data, and detailed experimental protocols for its evaluation.

Core Concepts: The Role of the GGFG Peptide Linker

The GGFG sequence is a protease-cleavable linker designed to be stable in the bloodstream and selectively processed by lysosomal enzymes, primarily cathepsins, which are often upregulated in tumor cells.[1][2] This controlled release mechanism is fundamental to maximizing the therapeutic window of an ADC, ensuring potent on-target cytotoxicity while minimizing off-target toxicities.[1]

The GGFG linker is a key component of several successful ADCs, most notably Trastuzumab deruxtecan (Enhertu®), a highly effective therapy for HER2-positive cancers.[] Its design addresses some of the limitations of earlier linker technologies, offering enhanced plasma stability compared to more labile systems like hydrazone linkers.[1]

Mechanism of Action

The therapeutic action of an ADC employing a GGFG linker follows a well-defined intracellular trafficking pathway:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[2]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway.[2]

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsins, particularly Cathepsin B and Cathepsin L, recognize and cleave the GGFG peptide sequence.[2][4]

-

Payload Release: Cleavage of the linker liberates the cytotoxic payload, allowing it to exert its pharmacological effect, which often involves inducing DNA damage or inhibiting microtubule function, ultimately leading to apoptosis.[1]

Data Presentation: Comparative Performance of GGFG Linkers

Quantitative data on the performance of GGFG linkers is crucial for informed ADC design. While direct, head-to-head comparative studies under identical conditions are not always available in the public domain, the following tables summarize key performance metrics gleaned from various sources.

| Linker | Assay | Species | Time Point | % Intact ADC / DAR Retention | Reference |

| GGFG (in T-DXd) | In vivo PK | Rat | 7 days | ~50% DAR retention | [1] |

| Val-Cit (vc) | In vitro Plasma Stability | Human | - | Generally considered to have good plasma stability, but can be susceptible to premature cleavage. | [1] |

| Hydrazone | In vitro Plasma Stability | Human | - | Generally considered less stable in plasma compared to peptide-based linkers. | [1] |

Table 1: Comparative Stability of Cleavable Linkers. This table provides an indirect comparison of the stability of GGFG with other common cleavable linkers. Note that the data for Val-Cit and Hydrazone linkers are qualitative assessments from the cited source.

| Enzyme | Substrate | Observation | Reference |

| Cathepsin L | GGFG-DXd | Nearly complete release of DXd from its ADC within 72 hours. | [4] |

| Cathepsin B | GGFG-DXd | Minimal activity in releasing DXd from its ADC in the same timeframe. | [4] |

| Cathepsin B | Val-Cit | Efficiently cleaves the Val-Cit linker. | [2] |

Table 2: Enzymatic Cleavage of Peptide Linkers. This table highlights the differential cleavage of the GGFG linker by Cathepsin L and Cathepsin B, as well as the established cleavage of the Val-Cit linker by Cathepsin B.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC linker performance. The following sections provide protocols for key in vitro assays.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma from various species to predict its in vivo behavior.

Materials:

-

Antibody-Drug Conjugate (ADC) with GGFG linker

-

Human, mouse, and rat plasma (or other relevant species)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Freezer at -80°C

-

LC-MS/MS or ELISA instrumentation

Methodology:

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at a final concentration of 100 µg/mL at 37°C over a time course (e.g., 0, 24, 48, 72, 168 hours).[1]

-

Sample Collection: Collect aliquots at each time point and immediately freeze them at -80°C to stop any further degradation.[1]

-

Analysis: Quantify the amount of intact ADC and released payload.[1]

-

ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

-

LC-MS/MS: Use Liquid Chromatography-Mass Spectrometry to directly measure the intact ADC to determine the average Drug-to-Antibody Ratio (DAR), as well as the concentration of the free payload.[1]

-

-

Data Interpretation: Plot the percentage of intact ADC or the DAR over time to determine the linker's stability.[1]

Lysosomal Stability/Cleavage Assay

This assay assesses the efficiency of payload release in a simulated lysosomal environment.

Materials:

-

ADC with GGFG linker

-

Isolated lysosomes from cultured cells or tissue

-

Assay buffer (pH 4.5-5.0)

-

Incubator at 37°C

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

HPLC or LC-MS instrumentation

Methodology:

-

Lysosome Isolation: Isolate lysosomes from cultured cells or tissues using established subcellular fractionation techniques.

-

Incubation: Incubate the ADC with the isolated lysosomes at 37°C in an acidic buffer (pH 4.5-5.0) representative of the lysosomal environment.[1]

-

Sample Analysis: At various time points, stop the reaction by adding a quenching solution.[1] Quantify the amount of released payload using HPLC or LC-MS.[1]

-

Data Interpretation: Calculate the rate of payload release to determine the linker's susceptibility to lysosomal cleavage.[1]

Bystander Killing Assay

This assay determines the ability of the released, membrane-permeable payload to kill neighboring antigen-negative tumor cells.

Materials:

-

Antigen-positive (Ag+) cancer cell line

-

Antigen-negative (Ag-) cancer cell line (often labeled with a fluorescent marker like GFP)

-

ADC with GGFG linker and a membrane-permeable payload

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Methodology:

-

Co-culture: Seed a mixed population of Ag+ and Ag- cells in a 96-well plate. The ratio of the two cell types should be optimized for the specific assay.

-

ADC Treatment: Treat the co-culture with a serial dilution of the ADC. Include appropriate controls, such as untreated cells and cells treated with a non-targeting ADC.

-

Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, payload release, and induction of cell death in both target and bystander cells (typically 72-120 hours).

-

Viability Assessment: Measure the viability of the Ag- cell population. If the Ag- cells are fluorescently labeled, this can be done using imaging-based cytometry or by measuring the total viability and subtracting the effect on the Ag+ cells (determined in a separate experiment).

-

Data Interpretation: A decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect. The potency of the bystander effect can be quantified by determining the IC50 value for the killing of the Ag- cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: ADC Mechanism of Action: From binding to apoptosis.

Caption: Preclinical evaluation workflow for an ADC with a GGFG linker.

Caption: Key relationships for an effective ADC linker.

Conclusion

The GGFG tetrapeptide linker represents a significant advancement in ADC technology, providing a robust platform for the development of highly effective and safer cancer therapeutics. Its favorable stability profile in systemic circulation, combined with its susceptibility to cleavage by lysosomal proteases within tumor cells, contributes to an improved therapeutic index. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to support researchers and drug developers in the rational design and rigorous evaluation of next-generation ADCs incorporating the GGFG linker and other protease-cleavable systems. Further research focusing on direct, quantitative comparisons of different linker technologies will continue to refine our understanding and drive the development of even more effective ADC therapies.

References

The Core Function of PEG4 Spacers in Drug-Linker Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, the discrete polyethylene glycol (PEG) spacer, specifically the tetra-ethylene glycol (PEG4) variant, has emerged as a pivotal component. This technical guide provides a comprehensive examination of the multifaceted functions of the PEG4 spacer in drug-linker conjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Core Functions and Advantages of the PEG4 Spacer

The incorporation of a PEG4 spacer into a drug-linker construct offers a unique combination of properties that address several challenges in bioconjugation. Its defined length, hydrophilicity, and flexibility are instrumental in optimizing the performance of bioconjugates.[1]

The primary advantages of a PEG4 spacer can be summarized as follows:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG4 chain improves the water solubility of the entire conjugate, preventing aggregation and facilitating formulation and administration.[2][3]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in-vivo circulation time of therapeutic molecules.[2] The PEG4 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and lead to a longer plasma half-life.[3][4] This extended circulation time can result in greater exposure of the target tissue to the therapeutic agent.[4]

-

Reduced Immunogenicity: The flexible and hydrophilic PEG4 chain can create a "shielding" effect, masking potential immunogenic epitopes on the payload or the linker itself. This can reduce the risk of an adverse immune response, a critical consideration for therapeutics that are administered repeatedly.[3]

-

Reduced Steric Hindrance: The PEG4 spacer provides a flexible and optimal distance between the targeting moiety (e.g., an antibody) and the payload. This separation can be crucial for maintaining the biological activity of both components by preventing steric hindrance that might otherwise interfere with antibody-antigen binding or the interaction of a PROTAC with its target protein and E3 ligase.[2][5]

-

Controlled Drug-to-Antibody Ratio (DAR): In the context of ADCs, the use of PEG linkers can influence the achievable drug-to-antibody ratio. The enhanced solubility imparted by the PEG spacer can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation.[3][6]

Data Presentation: Quantitative Impact of PEG4 Spacers

The inclusion of a PEG4 spacer has a quantifiable impact on the physicochemical and biological properties of drug-linker conjugates. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | ADC Clearance Rate (mL/hr/kg) | ADC Half-life (t½, hours) | Reference |

| Non-PEGylated | High | Short | [4] |

| PEG4 | Reduced | Increased | [4] |

| PEG8 | Further Reduced | Further Increased | [4] |

| PEG12 | Significantly Reduced | Significantly Increased | [7] |

Note: Specific values can vary significantly depending on the antibody, payload, and animal model.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

| PROTAC Linker | DC50 (nM) [a] | Dmax (%) [b] | Reference |

| PEG2 | 50 | 75 | [8][9] |

| PEG4 | 15 | 95 | [8][9] |

| PEG6 | 45 | 80 | [8][9] |

| PEG8 | 120 | 60 | [8][9] |

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved. Data is representative and specific to the target protein and E3 ligase pair.

Table 3: Effect of PEG4 Spacer on Drug-to-Antibody Ratio (DAR)

| Linker Type | Maximum Achievable DAR (without aggregation) | Reference |

| Hydrophobic Linker | ~4 | [3][6] |

| Linker with PEG4 Spacer | ~8 | [6][10] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of drug-linker conjugates incorporating a PEG4 spacer.

Protocol 1: Synthesis of a Maleimide-PEG4-Linker for Thiol-Specific Conjugation

This protocol describes the synthesis of a common heterobifunctional linker, Maleimide-PEG4-NHS Ester.

Materials:

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

β-alanine

-

Maleic anhydride

-

t-boc-N-amido-dPEG4-acid

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Synthesis of NHS-activated Maleimide:

-

React β-alanine with maleic anhydride in DMF to form a maleimido-acid.

-

Couple the resulting acid with N-hydroxysuccinimide (NHS) using DCC or EDCI to yield the NHS-ester of the maleimide.[11]

-

-

Deprotection of the PEG4 moiety:

-

Remove the BOC protecting group from t-boc-N-amido-dPEG4-acid using TFA to yield the TFA salt of the amine-PEG4-acid.[11]

-

-

Coupling of Maleimide to PEG4:

-

React the NHS-activated maleimide with the deprotected amine-PEG4-acid.[11]

-

-

Activation of the Terminal Carboxylic Acid:

-

Isolate the resulting Maleimide-PEG4-acid and couple it with N-hydroxysuccinimide (NHS) using EDCI to furnish the final Maleimide-PEG4-NHS ester.[11]

-

Protocol 2: Conjugation of a Maleimide-PEG4-Payload to an Antibody

This protocol outlines the site-specific conjugation of a thiol-reactive Maleimide-PEG4-payload to the cysteine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-PEG4-Payload

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Conjugation buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4, with EDTA)

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfide bonds and expose free sulfhydryl groups.[]

-

Remove excess TCEP using a desalting column.

-

-

Conjugation Reaction:

-

Dissolve the Maleimide-PEG4-Payload in an organic co-solvent like DMSO.

-

Add the payload solution to the reduced antibody at a specific molar ratio (e.g., 5-10 fold excess of payload to antibody) and incubate for 1-2 hours at room temperature.[13]

-

-

Quenching:

-

Add a quenching solution, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column.[]

-

Protocol 3: In Vitro Cytotoxicity Assay of an ADC

This protocol describes a standard MTT assay to evaluate the cytotoxic potential of an ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC construct

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

MTT Assay:

-

Data Analysis:

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol outlines the use of Hydrophobic Interaction Chromatography (HIC) to determine the average DAR and drug-load distribution of a cysteine-linked ADC.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample in Mobile Phase A.

-

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[16]

-

-

Data Analysis:

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to drug-linker conjugates.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 3. labinsights.nl [labinsights.nl]

- 4. researchgate.net [researchgate.net]

- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Understanding cleavable linkers in antibody-drug conjugates

An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

Introduction: The Critical Role of the Linker in ADCs

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2][3] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the ADC's overall efficacy, stability, and safety profile.[4][5] An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicities, but must efficiently release the payload at the tumor site.[4][6][7]

Linkers are broadly categorized into two types: non-cleavable and cleavable.[4][8] Non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[4][8][9] In contrast, cleavable linkers are designed with specific chemical triggers that respond to the unique conditions of the tumor microenvironment or the intracellular environment of cancer cells, such as lower pH, higher concentrations of certain enzymes, or a high reducing potential.[5][9][10] This guide provides a detailed technical overview of the major classes of cleavable linkers, their mechanisms of action, performance data, and the experimental protocols used for their evaluation.

Types and Mechanisms of Cleavable Linkers

Cleavable linkers are designed to be selectively broken by chemical or enzymatic means, ensuring targeted drug release.[8][10]

Chemically-Labile Linkers

These linkers exploit the distinct chemical differences between the bloodstream and the intracellular compartments of tumor cells.[10][]

-

pH-Sensitive (Acid-Labile) Linkers: This class of linkers leverages the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4][9][12] The most common acid-cleavable moieties are hydrazones, which undergo hydrolysis under acidic conditions to release the payload.[4][5][13] This strategy was used in the first FDA-approved ADC, gemtuzumab ozogamicin (Mylotarg®).[1][12] While effective, a key challenge with hydrazone linkers is ensuring sufficient stability in circulation, as premature hydrolysis can occur, potentially leading to off-target toxicity.[4][8]

-

Redox-Sensitive (Disulfide) Linkers: These linkers rely on the significantly higher concentration of intracellular glutathione (GSH), a reducing agent, compared to the plasma.[8][9][] The disulfide bond within the linker is stable in the bloodstream but is rapidly reduced within the cell, cleaving the linker and releasing the payload.[8][9] The release kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance around the disulfide bond to modulate their stability.[8]

Enzyme-Cleavable Linkers

This strategy utilizes enzymes that are either overexpressed in the tumor microenvironment or are highly concentrated within the lysosomes of cancer cells.[5][10]

-

Protease-Cleavable Linkers: These are the most prevalent type of cleavable linkers in clinically approved and investigational ADCs.[14] They typically incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as Cathepsin B, which is often overexpressed in cancer cells.[4][5] The dipeptide valine-citrulline (Val-Cit or "vc") is the most widely used and successful example.[9][14] Upon internalization and trafficking to the lysosome, Cathepsin B cleaves the peptide bond, initiating a self-immolative cascade that releases the unmodified payload.[15][16] These linkers generally exhibit high stability in plasma.[4][14]

-

β-Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in lysosomes and also in necrotic regions of some tumors.[1][5] The linker contains a β-glucuronic acid substrate that is hydrolyzed by the enzyme.[1][5] This technology is particularly advantageous for developing ADCs with a high drug-to-antibody ratio (DAR) because the hydrophilic nature of the glucuronide moiety helps to mitigate the aggregation issues often associated with highly loaded, hydrophobic ADCs.[1]

Quantitative Data and Performance Comparison

The selection of a linker is a critical decision in ADC design, driven by quantitative measures of stability and payload release efficiency. The tables below summarize the key characteristics and performance data for different cleavable linker types.

Table 1: Comparison of Major Cleavable Linker Types

| Linker Type | Cleavage Trigger | Primary Cleavage Location | Advantages | Disadvantages | Example ADCs |

| Hydrazone | Low pH (Acidic) | Endosome / Lysosome | Simple mechanism; potential for bystander effect.[13] | Potential for instability in circulation, leading to off-target toxicity.[4][8] | Gemtuzumab ozogamicin, Inotuzumab ozogamicin.[5][13] |

| Disulfide | High Glutathione (GSH) Concentration | Cytosol | Release kinetics can be tuned via steric hindrance.[8] | Variable stability; may be cleaved prematurely. | Ravtansine (DM4-based ADCs). |

| Dipeptide (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) | Lysosome | High plasma stability; specific cleavage inside target cells.[4][14] | Efficacy can be limited by protease expression levels. | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin.[4] |

| β-Glucuronide | β-Glucuronidase Enzyme | Lysosome / Tumor Microenvironment | Enables high DAR ADCs with good physicochemical properties; very stable.[1] | Dependent on enzyme presence; more complex synthesis. | Tisotumab vedotin (payload incorporates a glucuronide). |

Table 2: Selected Performance Data of Cleavable Linkers

| Linker Motif | ADC / Payload | Stability Metric (Half-life, t½) | Condition | Finding |

| Val-Cit-PABC | MMAE-based ADC | ~230 days | Human Plasma | Demonstrates high stability in human plasma.[1] |

| Val-Cit-PABC | MMAE-based ADC | ~80 hours | Mouse Plasma | Significantly less stable in mouse plasma due to carboxylesterase activity, posing challenges for preclinical evaluation.[1][15] |

| Phe-Lys-PABC | MMAE-based ADC | ~30 days | Human Plasma | Highly stable, but less so than the Val-Cit analogue.[1] |

| Phe-Lys-PABC | MMAE-based ADC | ~12.5 hours | Mouse Plasma | Poor stability in mouse plasma.[1] |

| Hydrazone | N-acyl hydrazone | Not specified | pH 7.4 vs pH 4.5 | Linkers selected for development were stable at neutral pH and labile at acidic pH, affording potent and efficacious ADCs.[1] |

| GGFG | Deruxtecan (DXd) | Not specified | In vitro with Cathepsin L | Near-complete release of DXd within 72 hours.[10] |

Key Experimental Protocols

Evaluating the performance of a cleavable linker is essential for ADC development. The following protocols outline standard methodologies for assessing linker stability and function.

Protocol 1: Plasma Stability Assay by LC-MS/MS (Quantification of Released Payload)

Objective: To quantify the premature release of free payload from an ADC over time in plasma, which is a direct measure of linker instability.[17]

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and/or mouse plasma at 37°C.

-

Time Points: Collect aliquots of the plasma samples at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[17] Immediately freeze samples at -80°C to stop the reaction.

-

Sample Preparation: Thaw the plasma aliquots. Precipitate the plasma proteins by adding at least three volumes of cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled payload).[17]

-

Protein Removal: Vortex the samples and centrifuge at high speed (e.g., >14,000 g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[17]

-

Supernatant Collection: Carefully collect the supernatant, which contains the released payload and the internal standard.[17]

-

Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload relative to the internal standard.[17]

-

Data Analysis: Plot the concentration of the released payload over time. This data can be used to calculate the half-life (t½) of the linker in plasma.

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the in vitro potency of an ADC on antigen-positive cancer cells, which reflects the efficiency of internalization, linker cleavage, and payload activity.[17]

Methodology:

-

Cell Seeding: Seed target antigen-positive cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. Seed an antigen-negative cell line as a negative control.

-

ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC (non-targeting), and the free payload.[17] Remove the culture medium from the cells and add the medium containing the various concentrations of the test articles.

-

Incubation: Incubate the plates for a period sufficient to allow for ADC processing and cell death, typically 72 to 120 hours.[17]

-

Viability Assessment: Measure cell viability using a suitable colorimetric or luminescent assay, such as MTT, XTT, or CellTiter-Glo®.[17]

-

Data Analysis: Normalize the viability data to untreated control cells and plot it against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of ADC that inhibits cell viability by 50%).

Protocol 3: Bystander Effect Assay

Objective: To assess the ability of a payload, once released from an ADC, to diffuse out of the target cell and kill neighboring antigen-negative cells. This is a key feature of many ADCs with cleavable linkers.[9]

Methodology:

-

Co-culture Seeding: Prepare a co-culture of antigen-positive and antigen-negative cells in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive cells. Seed the cells at a defined ratio (e.g., 1:1, 1:5).

-

ADC Treatment: Treat the co-culture with serial dilutions of the test ADC. Include controls such as an ADC with a non-cleavable linker and the free payload.

-

Incubation: Incubate the plates for 96-120 hours.

-

Selective Viability Measurement: Measure the viability of the antigen-negative (fluorescent) cell population using high-content imaging or flow cytometry.

-

Data Analysis: Quantify the reduction in the viability of the antigen-negative cells as a function of ADC concentration. Significant killing of the antigen-negative population in the presence of antigen-positive cells indicates a bystander effect.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the complex processes involved in ADC function and evaluation.

Caption: General mechanism of action for an internalizing ADC.

Caption: Differential cleavage mechanisms for major linker types.

Caption: Workflow for assessing ADC linker stability and potency.

Caption: Payload-induced apoptosis via microtubule disruption.

References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 2. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 5. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 6. youtube.com [youtube.com]

- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. njbio.com [njbio.com]

- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 10. iphasebiosci.com [iphasebiosci.com]

- 12. books.rsc.org [books.rsc.org]

- 13. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cathepsin-Mediated Cleavage of GGFG Linkers in Tumor Cells

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), particularly those utilizing highly potent topoisomerase I inhibitor payloads like deruxtecan (DXd).[1][2] Its success is largely attributed to its remarkable stability in systemic circulation and its efficient cleavage by specific proteases within the tumor microenvironment, primarily cathepsins.[3][4] This guide provides a comprehensive technical overview of the cathepsin-mediated cleavage of GGFG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing the core mechanisms.

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic action of an ADC equipped with a GGFG linker is a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells.[2]

-

Targeting and Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.[2]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5][6]

-

Intracellular Trafficking: The internalized ADC is trafficked through the endosomal pathway to the lysosome, an organelle characterized by its acidic environment (pH 4.5-5.0) and a high concentration of hydrolytic enzymes.[2][3][6]

-

Enzymatic Cleavage: Within the lysosome, cathepsins—a family of cysteine proteases often overexpressed in tumor cells—recognize and cleave the GGFG peptide sequence.[2][5] This enzymatic action breaks the linker, liberating the cytotoxic payload.

-

Payload Action: The released payload can then exert its cytotoxic effect, for instance, by intercalating with DNA and inhibiting topoisomerase I, leading to cell cycle arrest and apoptosis.[6]

While initially thought to be primarily cleaved by Cathepsin B, studies have revealed that other cathepsins, particularly Cathepsin L, are also significantly involved and may even be more efficient at processing the GGFG linker.[1][3] One study demonstrated that Cathepsin L was capable of releasing nearly all of the payload from a GGFG-linked ADC within 72 hours, whereas Cathepsin B showed minimal activity in the same timeframe.[1][3] Cleavage can result in the direct release of the free drug or an intermediate, depending on the precise cleavage site.[1]

Furthermore, the role of the tumor microenvironment (TME) is increasingly recognized. Cathepsins and other proteases can be secreted into the extracellular space, where they may cleave the GGFG linker of ADCs that have accumulated in the tumor tissue but have not yet been internalized.[1][7] This extracellular payload release contributes to the "bystander effect," where the freed, cell-permeable drug can kill neighboring antigen-negative cancer cells, enhancing the overall therapeutic efficacy.[7]

Quantitative Data on Linker Performance

The selection of a linker is a critical decision in ADC development, balancing stability in circulation with efficient cleavage at the target site. The GGFG linker has demonstrated a favorable profile in this regard.

Table 1: Comparative Cleavage Efficiency of Peptide Linkers

| Linker Sequence | Primary Cleaving Enzyme(s) | Relative Cleavage Rate/Efficiency | Key Findings | Reference(s) |

|---|---|---|---|---|

| GGFG | Cathepsin L, Cathepsin B | Cathepsin L is significantly more efficient than Cathepsin B. | Nearly complete payload release by Cathepsin L within 72h. | [1][3] |

| Val-Cit (VC) | Cathepsin B, L, S, F | High | The most widely used linker; susceptible to premature cleavage by neutrophil elastase. | [1][5][8] |

| Val-Ala (VA) | Cathepsin B, L | Comparable to Val-Cit | Offers higher hydrophilicity than Val-Cit. | [4] |

| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Slower than Val-Cit | One of the earlier tetrapeptide linkers; slower release can be a limitation. | [9][10] |

| Asn-Asn | Legumain | 5x higher than Val-Cit in lysosomes | Shows high stability in serum and is not cleaved by human neutrophil elastase. |[1] |

Table 2: Stability and Efficacy of GGFG-Linked ADCs

| Parameter | Linker | ADC Example | Finding | Reference(s) |

|---|---|---|---|---|

| Plasma Stability | GGFG | Trastuzumab Deruxtecan (T-DXd) | More stable in the bloodstream compared to dipeptide linkers. | [4] |

| Plasma Stability | GGFG | T-DXd | DAR decreased by ~50% in rats over 7 days, indicating good but not perfect stability. | [11] |

| In Vivo Efficacy | GGFG | T-DXd | Demonstrates potent antitumor activity, including in HER2-low tumors due to bystander effect. | [1][7] |

| Hydrophobicity | GGFG | T-DXd | Comprised of hydrophobic amino acids, which can contribute to aggregation challenges. |[11] |

Experimental Protocols

Accurate assessment of linker stability and cleavage is crucial for preclinical ADC development. The following are detailed protocols for key assays.

Protocol 1: In Vitro Cathepsin B/L Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin enzymes.

-

Materials:

-

ADC with GGFG linker

-

Purified, active human Cathepsin B and/or Cathepsin L

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)[12]

-

Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0) for enzyme pre-activation[12]

-

Quench Solution (e.g., Acetonitrile with an internal standard)[13]

-

96-well microplate

-

LC-MS/MS or HPLC system

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of the ADC. Pre-activate Cathepsin B/L by diluting it in Activation Buffer and incubating at room temperature for 15 minutes.[12]

-

Reaction Setup: In a 96-well plate, combine the ADC and the activated cathepsin in the Assay Buffer to initiate the reaction. Include a control well with ADC but no enzyme.

-

Incubation: Incubate the plate at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

-

Reaction Quenching: Stop the reaction at each time point by adding an equal volume of cold Quench Solution.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS or HPLC to quantify the concentration of the released payload and remaining intact ADC.

-

Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics.

-

Protocol 2: Lysosomal Stability Assay

This assay assesses payload release in a more biologically relevant environment using isolated lysosomes.

-

Materials:

-

ADC with GGFG linker

-

Cultured cells or tissue for lysosome isolation

-

Lysosome Isolation Kit or established protocol (e.g., differential centrifugation)

-

Lysosomal Assay Buffer (pH 4.5-5.0)

-

LC-MS/MS or HPLC system

-

-

Procedure:

-

Lysosome Isolation: Isolate lysosomes from a suitable cell line (e.g., a cancer cell line known to express the target antigen) or tissue following a standard protocol.[14] Determine the protein concentration of the lysosomal fraction.

-

Reaction Incubation: Incubate the ADC with the isolated lysosomal fraction at a specific protein concentration in the Lysosomal Assay Buffer at 37°C.[14]

-

Sample Collection & Analysis: At various time points, stop the reaction (e.g., by protein precipitation with acetonitrile) and quantify the released payload as described in Protocol 1.

-

Data Interpretation: Calculate the rate of payload release to determine the linker's susceptibility to the full complement of lysosomal proteases.[14]

-

Protocol 3: Cellular Cytotoxicity Assay

This assay measures the functional consequence of ADC internalization and payload release by assessing its impact on cancer cell viability.

-

Materials:

-

Target cancer cell line (antigen-positive)

-

ADC with GGFG linker

-

Appropriate cell culture medium and supplements

-

Cell viability reagent (e.g., MTS, MTT, or a luminescence-based assay)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the cells and add the medium containing the different ADC concentrations. Include untreated cells as a control.

-

Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, cleavage, and induction of cell death (typically 72-120 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the results to the untreated control cells. Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

-

Protocol 4: Cathepsin Activity Fluorometric Assay

This assay is used to measure the enzymatic activity of cathepsins in cell lysates or tissue homogenates, which can be correlated with ADC efficacy.

-

Materials:

-

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer.[16] Quantify the total protein concentration.

-

Assay Reaction: In a 96-well black plate, add the cell lysate to the assay buffer provided in the kit.

-

Substrate Addition: Add the fluorogenic substrate to each well to initiate the reaction.

-

Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes.[16] Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).[12][16]

-

Data Analysis: Subtract background fluorescence and calculate the cathepsin activity, often by comparing the sample fluorescence to a standard curve generated with the free fluorophore.[17]

-

Conclusion

The GGFG linker represents a significant advancement in ADC technology, offering a robust platform for the targeted delivery of potent cytotoxic agents. Its cleavage is a nuanced process, predominantly mediated by lysosomal cathepsins B and L, with a notable contribution from the enzymatic activity within the broader tumor microenvironment. Understanding the kinetics and cellular context of this cleavage is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols outlined herein provide a framework for the systematic evaluation of these critical parameters, enabling researchers to refine linker-payload combinations for enhanced therapeutic indices and improved clinical outcomes in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. nucleai.ai [nucleai.ai]

- 8. biorunstar.com [biorunstar.com]

- 9. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Comprehensive Guide to Cathepsin B Activity Fluorometric Assay Kit: Applications, Protocols, and Research Insights – Excelimmune Immunity Reagents [excelimmune.com]

- 17. benchchem.com [benchchem.com]

The Bystander Effect of Deruxtecan (DXd) in Heterogeneous Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterogeneity of target antigen expression within solid tumors presents a significant challenge to the efficacy of antibody-drug conjugates (ADCs). The "bystander effect" of certain ADC payloads, whereby the cytotoxic agent can diffuse from the target cell to kill neighboring antigen-negative cells, is a crucial mechanism for overcoming this limitation. This technical guide provides an in-depth examination of the bystander effect mediated by deruxtecan (DXd), the potent topoisomerase I inhibitor payload of several successful ADCs, including trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd). We will explore the molecular mechanisms, detail key experimental protocols for its evaluation, and present quantitative data from preclinical studies, offering a comprehensive resource for researchers in the field.

Introduction to the Bystander Effect of DXd

The bystander effect of an ADC describes the ability of its cytotoxic payload, once released from the targeted antigen-positive cancer cell, to traverse the cell membrane and induce apoptosis in adjacent antigen-negative tumor cells.[1] This phenomenon is particularly critical for therapeutic efficacy in heterogeneous tumors where not all malignant cells express the target antigen.[2][3] The efficacy of DXd-based ADCs in such tumors is largely attributed to the physicochemical properties of the DXd payload and the design of the ADC itself.[3][4]

Key characteristics that contribute to the potent bystander effect of DXd include:

-

High Membrane Permeability: DXd is a derivative of exatecan and possesses high membrane permeability, allowing it to efficiently diffuse across cellular membranes.[5][6] This is a prerequisite for the payload to travel from the target cell to its neighbors.[1]

-

Cleavable Linker: DXd is attached to the monoclonal antibody via a tumor-selective, tetrapeptide-based cleavable linker (e.g., GGFG).[2][7] This linker is designed to be stable in circulation but is efficiently cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[2][8][9]

-

High Potency: DXd is a highly potent topoisomerase I inhibitor, reportedly 10 times more potent than SN-38, the active metabolite of irinotecan.[10] This high potency ensures that even a small amount of diffused payload can induce cell death in neighboring cells.

-

High Drug-to-Antibody Ratio (DAR): ADCs like T-DXd have a high DAR of approximately 8, leading to a greater payload delivery to the target cell and subsequently a higher concentration gradient to drive diffusion to adjacent cells.[3][10]

Mechanism of Action and Signaling Pathway

The bystander effect of DXd is an extension of its primary mechanism of action, which is the inhibition of topoisomerase I.[1] The process can be summarized in the following steps:

-

ADC Binding and Internalization: The ADC binds to its target antigen (e.g., HER2 for T-DXd, TROP2 for Dato-DXd) on the surface of an antigen-positive tumor cell.[11][12] The ADC-antigen complex is then internalized, typically via endocytosis.[9]

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by proteases, releasing the DXd payload into the cytoplasm.[2][9] Recent evidence also suggests that extracellular proteases like cathepsin L in the tumor microenvironment can cleave the linker, releasing DXd extracellularly.[8][13]

-

Induction of Apoptosis in Target Cell: The released DXd intercalates into the DNA and stabilizes the topoisomerase I-DNA complex.[14] This prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][14]

-

Bystander Killing: Due to its high membrane permeability, a portion of the released DXd diffuses out of the antigen-positive target cell and into the surrounding tumor microenvironment.[2][5] This extracellular DXd can then be taken up by neighboring antigen-negative tumor cells, where it exerts the same cytotoxic effect by inhibiting topoisomerase I and inducing apoptosis.[2][11]

Caption: Mechanism of ADC-mediated bystander killing.

Experimental Protocols for Assessing the Bystander Effect

The evaluation of the bystander effect is crucial in the preclinical development of ADCs. The two most common methodologies are the in vitro co-culture bystander assay and the in vivo mixed tumor xenograft model.

In Vitro Co-culture Bystander Assay

This assay directly measures and quantifies the killing of antigen-negative cells by an ADC when they are in proximity to antigen-positive cells.[1][15]

Objective: To determine the ability of a DXd-based ADC to induce cell death in antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

-

Antigen-positive cell line (e.g., HER2-positive NCI-N87 or SK-BR-3 cells).[15]

-

Antigen-negative cell line, preferably labeled for easy identification (e.g., HER2-negative MDA-MB-468 or MCF7 cells expressing GFP).[15][16]

-

DXd-based ADC (e.g., T-DXd).

-

Control ADC with a non-permeable payload (e.g., T-DM1).[5][16]

-

Cell culture reagents and 96-well plates.

-

Instrumentation for analysis (e.g., flow cytometer or high-content imaging system).[1]

Protocol:

-

Cell Seeding:

-

Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate.[15]

-

The ratio of antigen-positive to antigen-negative cells can be varied (e.g., 1:1, 1:3, 1:5) to assess the dependency of the bystander effect on the proximity of antigen-positive cells.[15][17]

-

Include control wells with only antigen-positive or only antigen-negative cells.[1]

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Treat the co-cultures with serial dilutions of the DXd-based ADC and the control ADC.[15]

-

Include an untreated control.

-

-

Incubation:

-

Incubate the plates for a period of 3 to 6 days, depending on the cell doubling time and ADC potency.[15]

-

-

Endpoint Analysis:

-

Determine the viability of the antigen-negative cell population.

-

If using fluorescently labeled antigen-negative cells, viability can be assessed by quantifying the fluorescent signal or by using viability dyes (e.g., propidium iodide) and analyzing via flow cytometry or high-content imaging.[1][15][16]

-

The percentage of dead antigen-negative cells in the co-culture, corrected for any non-specific killing in the antigen-negative only wells, represents the bystander killing effect.

-

Caption: Workflow for an in vitro co-culture bystander assay.

In Vivo Mixed Tumor Xenograft Model

This model confirms the bystander effect in a more complex biological system and assesses its impact on tumor growth.[1][7]

Objective: To evaluate the anti-tumor activity of a DXd-based ADC in a heterogeneous tumor model composed of both antigen-positive and antigen-negative cells.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice).

-

Antigen-positive tumor cell line (e.g., NCI-N87).[5]

-

Antigen-negative tumor cell line engineered to express a reporter gene like luciferase (e.g., MDA-MB-468-Luc) for in vivo imaging.[5]

-

DXd-based ADC (e.g., T-DXd).

-

Control ADC or vehicle.

-

In vivo imaging system.

Protocol:

-

Tumor Implantation:

-

Prepare a mixed suspension of antigen-positive and antigen-negative (luciferase-expressing) cells at a defined ratio.[5][7]

-

Subcutaneously inoculate the cell mixture into the flank of the mice.[7]

-

As a control, some mice can be inoculated with only antigen-negative cells on the opposite flank to assess systemic effects.[5]

-

-

Tumor Growth and Treatment:

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (DXd-ADC, control ADC, vehicle).

-

Administer the treatments, typically intravenously, at a specified dose and schedule.[6]

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers regularly (e.g., twice weekly).[7]

-

Perform in vivo bioluminescence imaging at set time points to specifically monitor the growth of the antigen-negative cell population.[5][17]

-

Monitor animal body weight as an indicator of toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined size.

-

-

Data Analysis:

-

Compare tumor growth inhibition between the treatment groups.

-

Analyze the change in bioluminescence signal over time to specifically quantify the bystander effect on the antigen-negative cell population.[5]

-

At the end of the study, tumors can be excised for immunohistochemical analysis to confirm the presence and distribution of antigen-positive and -negative cells.[5]

-

Quantitative Data on the Bystander Effect of DXd

The following tables summarize key quantitative findings from preclinical studies evaluating the bystander effect of T-DXd.

Table 1: In Vitro Bystander Killing Effect of T-DXd in Co-culture Assays

| Antigen-Positive Cell Line (Target) | Antigen-Negative Cell Line | Key Findings | Reference |

| KPL-4 (HER2+) | MDA-MB-468 (HER2-) | T-DXd killed both HER2-positive and HER2-negative cells in co-culture, whereas T-DM1 only killed HER2-positive cells. | [5] |

| NCI-N87 (HER2+) | MDA-MB-231/GFP (HER2-) | T-DXd exhibited a bystander killing effect on the HER2-negative cells. A novel ADC, T-VEd9, showed a more pronounced bystander effect than T-DXd, especially at a 1:5 ratio of HER2+ to HER2- cells. | [15][17] |

| SK-BR-3 (HER2+) | MCF7 (HER2-) | T-DXd treatment led to the death of HER2-negative MCF7 cells in the presence of SK-BR-3 cells, demonstrating a significant bystander effect. | [15][16] |

| HCT116-H2H (HER2+) | HCT116-Mock (HER2-) | T-DXd treatment significantly inhibited the growth of mixed tumors. | [15] |

Table 2: In Vivo Bystander Killing Effect of T-DXd in Mixed Tumor Xenograft Models

| Antigen-Positive Cell Line (Target) | Antigen-Negative Cell Line | Key Findings | Reference |

| NCI-N87 (HER2+) | MDA-MB-468-Luc (HER2-) | T-DXd significantly reduced the luciferase signal from the HER2-negative cells in mixed tumors, indicating a potent in vivo bystander effect. This effect was localized, as T-DXd did not affect HER2-negative tumors on the opposite flank. | [5] |

| EBC-1 (TROP2+) | NCI-H526 or Calu-6 (TROP2-) | Dato-DXd showed strong tumor growth inhibition in mixed tumors with varying levels of TROP2-positive cells, demonstrating a bystander effect. | [7] |

| HCT116-H2H (HER2+) | HCT116-Mock (HER2-) | T-DXd significantly suppressed the growth of mixed tumors in nude mice. | [6] |

Conclusion

The bystander effect of DXd is a cornerstone of its clinical efficacy, particularly in the context of heterogeneous tumors. This effect is driven by the high membrane permeability of the DXd payload, enabled by a selectively cleavable linker. The robust preclinical data, generated through well-defined in vitro and in vivo models, consistently demonstrates the ability of DXd-based ADCs to eradicate not only target antigen-expressing cells but also adjacent antigen-negative cells. This technical guide provides researchers and drug developers with the foundational knowledge and experimental frameworks to further investigate and harness the bystander effect, a critical attribute in the design of next-generation ADCs for solid tumors.

References

- 1. benchchem.com [benchchem.com]

- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. Trastuzumab-deruxtecan: an investigational agent for the treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. agilent.com [agilent.com]

- 17. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG4-GGFG-Dxd

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Amino-PEG4-GGFG-Dxd, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, and methods for characterization, tailored for professionals in the field of oncology and drug development.

Introduction

This compound is a critical component in the construction of modern ADCs. It comprises three key moieties: a potent cytotoxic agent, Dxd (a derivative of exatecan); a cleavable tetrapeptide linker, Gly-Gly-Phe-Gly (GGFG); and a hydrophilic polyethylene glycol (PEG) spacer with a terminal amine group for conjugation to an antibody. The GGFG sequence is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1] This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing systemic toxicity.[2][3][4] The inclusion of a PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₃H₆₆FN₉O₁₅ | [6] |

| Molecular Weight | 1088.14 g/mol | [6] |

| CAS Number | 2879227-88-8 | [6][7] |

| Appearance | Solid | [] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in DMSO and DMF | [5] |

| Storage | Recommended storage at -20°C | [5][7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves solid-phase peptide synthesis (SPPS) of the GGFG tetrapeptide, incorporation of the Amino-PEG4 spacer, and finally, conjugation to the cytotoxic payload, Dxd.

Experimental Protocol:

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH, Fmoc-Gly-OH

-

Amino-PEG4-acid

-

Dxd (Exatecan derivative)

-

Coupling agents: HATU, HOBt

-

Base: DIPEA

-

Deprotection agent: 20% Piperidine in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

-

Solid-Phase Peptide Synthesis (SPPS) of GGFG:

-

Swell Fmoc-Gly-Wang resin in DMF.

-

Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal glycine.

-

Coupling: Sequentially couple Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-Gly-OH using HATU/HOBt as coupling agents and DIPEA as a base. Monitor each coupling step for completion using a Kaiser test.

-

After the final coupling, deprotect the N-terminal Fmoc group.

-

-

PEG Spacer Attachment:

-

Couple Amino-PEG4-acid to the N-terminus of the resin-bound GGFG peptide using HATU/HOBt and DIPEA.

-

-

Dxd Conjugation:

-

Activate the carboxylic acid group of Dxd using a suitable coupling agent.

-

React the activated Dxd with the terminal amine of the PEG spacer on the resin.

-

-

Cleavage and Deprotection:

-

Wash the resin thoroughly with DCM.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide-linker-drug conjugate from the solid support and remove side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude product in cold diethyl ether.

-

Purify the crude product by RP-HPLC to obtain the final this compound.

-

-

Lyophilization:

-

Lyophilize the pure fractions to obtain the final product as a solid.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

System: Agilent or Waters HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Expected Outcome: A single major peak indicating high purity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-2000.

-

Expected Outcome: The observed molecular weight should correspond to the calculated molecular weight of the product (1088.14 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated DMSO (DMSO-d₆).

-

Experiment: ¹H NMR.

-

Expected Outcome: The spectrum should show characteristic peaks corresponding to the protons of the GGFG peptide, the PEG spacer, and the Dxd payload.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| RP-HPLC | Purity | >95% |

| LC-MS (ESI+) | [M+H]⁺ | ~1089.14 m/z |

| ¹H NMR | Chemical Shifts | Characteristic peaks for aromatic, aliphatic, and PEG protons. |

Mechanism of Action in an ADC Context

Once this compound is conjugated to a monoclonal antibody to form an ADC, it follows a specific mechanism of action to deliver the cytotoxic payload to cancer cells.

-

Binding and Internalization: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

-

Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, the GGFG linker is cleaved by proteases like cathepsin B.[1]

-

Payload Release and Action: The cleavage releases the Dxd payload into the cytoplasm. Dxd is a potent topoisomerase I inhibitor. It intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and ultimately apoptosis (programmed cell death).[2][3][9]

-